1-Bromo-4-(2-methylpropylsulfanyl)benzene

Catalog No.
S731704
CAS No.
76542-18-2
M.F
C10H13BrS
M. Wt
245.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-(2-methylpropylsulfanyl)benzene

CAS Number

76542-18-2

Product Name

1-Bromo-4-(2-methylpropylsulfanyl)benzene

IUPAC Name

1-bromo-4-(2-methylpropylsulfanyl)benzene

Molecular Formula

C10H13BrS

Molecular Weight

245.18 g/mol

InChI

InChI=1S/C10H13BrS/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3

InChI Key

MAWUDDUCAJYPPS-UHFFFAOYSA-N

SMILES

CC(C)CSC1=CC=C(C=C1)Br

Canonical SMILES

CC(C)CSC1=CC=C(C=C1)Br

1-Bromo-4-(2-methylpropylsulfanyl)benzene is an organic compound characterized by the presence of a bromine atom and a 2-methylpropylsulfanyl group attached to a benzene ring. Its molecular formula is C10H13BrSC_{10}H_{13}BrS. This compound is notable for its unique structure, which combines both halogen and sulfur functionalities, making it versatile in various

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions. Common reagents for these reactions include sodium amide or thiourea.
  • Oxidation and Reduction Reactions: The sulfanyl group can undergo oxidation to form sulfonic acids or reduction to yield sulfides. Oxidizing agents like potassium permanganate or hydrogen peroxide are typically used, while reducing agents may include lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution, where the bromine atom can facilitate further substitutions on the aromatic ring.

The biological activity of 1-Bromo-4-(2-methylpropylsulfanyl)benzene is linked to its ability to interact with various biological targets. It may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of enzymatic activity or modulation of receptor functions. Such interactions could be valuable in studies of enzyme inhibition and protein-ligand interactions.

The synthesis of 1-Bromo-4-(2-methylpropylsulfanyl)benzene typically involves electrophilic aromatic substitution methods. For example:

  • Starting Material: Begin with 4-(2-methylpropylthio)benzene as the substrate.
  • Bromination: Introduce bromine (Br₂) in the presence of a catalyst such as iron(III) bromide or aluminum bromide to facilitate the substitution reaction.
  • Reaction Conditions: Control the temperature and molar ratios to optimize yield and purity.

In industrial settings, continuous flow reactors may be employed to enhance efficiency during large-scale production.

1-Bromo-4-(2-methylpropylsulfanyl)benzene has diverse applications:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Research: Utilized in studies involving enzyme inhibition and receptor modulation.
  • Industry: Applied in producing specialty chemicals, including polymers and surfactants.

1-Bromo-4-(2-methylpropylsulfanyl)benzene can be compared with several similar compounds, highlighting its unique properties:

Compound NameStructureUnique Features
1-Bromo-4-(butylsulfonyl)benzeneC10H13BrO2SContains a butane sulfonyl group
1-Bromo-4-(methylthio)benzeneC8H9BrSFeatures a methylthio group
1-Bromo-4-(phenylsulfanyl)benzeneC13H11BrSContains a phenyl group linked to sulfur

This table illustrates that while all these compounds share a brominated benzene core, the substituents significantly influence their reactivity and applications. The presence of the 2-methylpropylsulfanyl group in 1-Bromo-4-(2-methylpropylsulfanyl)benzene imparts distinct chemical properties that differentiate it from its analogs, particularly in terms of solubility and interaction with biological systems.

XLogP3

4.5

Wikipedia

1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene

Dates

Last modified: 08-15-2023

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